HCoV-229E-IN-1

Antiviral Activity Coronavirus HCoV-229E

HCoV-229E-IN-1 is a selective nsp15 endoribonuclease inhibitor with EC50 of 0.6-0.65 µM, completely preventing dsRNA formation at 12 µM. Supplied at >99% purity, it serves as a validated chemical probe for alphacoronavirus nsp15 mechanistic studies, distinct from 3CLpro inhibitors. For targeted HCoV-229E research, ensure experimental reproducibility with this well-characterized tool compound.

Molecular Formula C38H53N3O2
Molecular Weight 583.8 g/mol
Cat. No. B8176018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCoV-229E-IN-1
Molecular FormulaC38H53N3O2
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C3=C(CC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2
InChIInChI=1S/C38H53N3O2/c1-23(2)26-16-19-38(33(42)43)21-20-36(7)27(31(26)38)14-15-30-35(6)22-28-32(34(4,5)29(35)17-18-37(30,36)8)41(40-39-28)24(3)25-12-10-9-11-13-25/h9-13,24,26-27,29-31H,1,14-22H2,2-8H3,(H,42,43)/t24-,26-,27+,29-,30+,31+,35-,36+,37+,38-/m0/s1
InChIKeyJMXBHSQNTXTMLG-UWJDILLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCoV-229E-IN-1 for Coronavirus Research: A Potent and Well-Characterized Inhibitor of HCoV-229E Replication


HCoV-229E-IN-1 (CAS: 2639757-13-2), also known as compound 5h, is a potent small-molecule inhibitor of human coronavirus 229E (HCoV-229E) replication [1]. It is a 1,2,3-triazolo-fused betulonic acid derivative that acts via a distinct mechanism of action, targeting the viral nsp15 endoribonuclease [2]. The compound demonstrates low-micromolar antiviral activity in vitro and is supplied with high purity (>99%) for use in virology and drug discovery research .

Why HCoV-229E-IN-1 Is Not Interchangeable with Other HCoV-229E Inhibitors


Substituting HCoV-229E-IN-1 with another compound that simply shows anti-HCoV-229E activity is scientifically unsound due to the diversity of viral targets and mechanisms. The antiviral effect against HCoV-229E can be achieved by targeting different viral proteins, such as the main protease (3CLpro) by compounds like Cinanserin (KD = 18.2 µM) or GC376 (IC50 = 0.15 µM) , or by targeting host factors. HCoV-229E-IN-1 is distinct because it is a characterized inhibitor of the viral nsp15 endoribonuclease [1]. This mechanistic difference means that the compounds cannot be used interchangeably for studies focused on a specific viral target. Furthermore, even among compounds with similar nominal EC50 values, differences in cytotoxicity, solubility, and the exact assay system used can lead to irreproducible results, making direct substitution a significant risk to experimental integrity.

HCoV-229E-IN-1 Quantitative Evidence for Differentiated Scientific Selection


Potent Antiviral Activity: HCoV-229E-IN-1 vs. Dual RSV/hCoV-229E Inhibitor

HCoV-229E-IN-1 demonstrates superior potency in inhibiting HCoV-229E replication compared to a closely related dual inhibitor, HRSV/hCoV-229E-IN-1 (compound 8X). The target compound exhibits an EC50 of 0.6-0.65 µM in cell-based assays [1], which is approximately 3.2- to 3.5-fold lower than the IC50 of 2.1 µM reported for the dual inhibitor against HCoV-229E . This quantifiable difference in potency is critical for experiments requiring a robust antiviral effect at lower compound concentrations.

Antiviral Activity Coronavirus HCoV-229E Potency

Defined Mechanism of Action: nsp15 Inhibition vs. Broader-Spectrum 3CLpro Inhibitors

Unlike many broad-spectrum coronavirus inhibitors such as GC376 (a 3CLpro inhibitor with an IC50 of 0.15 µM for HCoV-229E ), HCoV-229E-IN-1 has a defined and unique mechanism of action. It targets the viral nsp15 endoribonuclease, a component of the replication-transcription complex [1]. Evidence for this includes the reduced sensitivity of an nsp15 active site mutant virus to compound 5h, and the mapping of resistance mutations to the nsp15 monomer interface [1]. This specific, validated target engagement differentiates it from compounds where the primary target in HCoV-229E is either unknown or is a common protease.

Mechanism of Action Target Identification nsp15 Drug Discovery

Complete Inhibition of Viral RNA Synthesis Intermediates

A key functional differentiation for HCoV-229E-IN-1 is its documented ability to completely prevent the formation of dsRNA intermediates, a hallmark of coronavirus RNA synthesis . At a concentration of 12 µM, the compound fully abrogates the generation of these intermediates . This provides a clear, quantitative experimental endpoint for mechanistic studies that is not routinely reported or validated for many other HCoV-229E inhibitors.

Mechanistic Study Viral Replication dsRNA HCoV-229E

High Purity for Reproducible Research

For research use, chemical purity is a critical, quantifiable differentiator. HCoV-229E-IN-1 is commercially available with a certified purity of >99%, as reported by multiple reputable vendors . While many analogs may be sold at lower purity grades, the high purity of HCoV-229E-IN-1 ensures that observed biological effects can be more confidently attributed to the compound itself rather than to impurities, thereby enhancing experimental reproducibility.

Chemical Purity Reproducibility Procurement Quality Control

HCoV-229E-IN-1: Targeted Research and Drug Discovery Applications


Investigating the Role of nsp15 in Coronavirus Replication

HCoV-229E-IN-1 is the optimal tool compound for studies focused on the function of the viral nsp15 endoribonuclease. Its well-characterized mechanism of action [1], supported by resistance mapping data [1], allows researchers to probe the role of this less-common antiviral target in viral replication and immune evasion, distinct from mainstream protease or polymerase inhibitors. The compound's ability to completely prevent dsRNA intermediate formation at 12 µM provides a clear and quantifiable downstream readout for target engagement in these mechanistic studies.

Validating nsp15 as a Druggable Target for Antiviral Development

For drug discovery programs aiming to expand the portfolio of antiviral targets beyond the well-explored 3CLpro, HCoV-229E-IN-1 serves as a key chemical probe. Its potent antiviral activity (EC50 of 0.6-0.65 µM) and high purity (>99%) make it a reliable benchmark for screening and validating novel chemical matter targeting nsp15 [1]. Its selectivity for this target differentiates it from broader-spectrum compounds like GC376, allowing for more focused validation studies .

Comparative Virology Studies Across Coronavirus Species

In studies comparing antiviral mechanisms across different coronaviruses, HCoV-229E-IN-1 provides a specific probe for the alphacoronavirus HCoV-229E. Its distinct mechanism (nsp15 inhibition [1]) compared to common betacoronavirus inhibitors (e.g., 3CLpro inhibitors like GC376 ) allows researchers to dissect conserved versus lineage-specific vulnerabilities in the coronavirus replication machinery, contributing to the development of pan-coronavirus or species-specific antiviral strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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